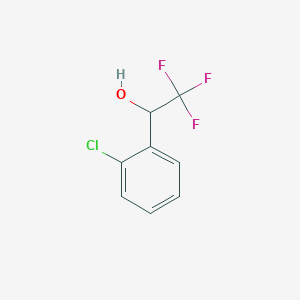

1-(2-Chlorophenyl)-2,2,2-trifluoroethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorophenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCWDTPILJKWCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(F)(F)F)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436455 | |

| Record name | 1-(2-chlorophenyl)-2,2,2-trifluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251352-64-4 | |

| Record name | 1-(2-chlorophenyl)-2,2,2-trifluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chlorophenyl)-2,2,2-trifluoroethanol is a fluorinated aromatic alcohol of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The presence of the ortho-chlorinated phenyl ring further modulates its electronic and steric properties, making it a valuable building block for synthesizing novel therapeutic agents. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, from reaction optimization and purification to formulation and pharmacokinetic studies. This guide provides a comprehensive overview of the known physical characteristics of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol, supported by experimental data and contextualized with insights into its chemical nature.

Chemical Identity and Molecular Structure

IUPAC Name: 1-(2-chlorophenyl)-2,2,2-trifluoroethanol CAS Number: 344-03-6 Molecular Formula: C₈H₆ClF₃O Molecular Weight: 210.58 g/mol

The molecular structure consists of a trifluoroethanol moiety attached to a benzene ring substituted with a chlorine atom at the ortho position. This structure imparts a unique combination of polarity, due to the hydroxyl and trifluoromethyl groups, and hydrophobicity, from the chlorinated phenyl ring.

Tabulated Physical Properties

A comprehensive search for experimentally determined physical properties of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol reveals a scarcity of publicly available data. Much of the available information is for the related compound 2,2,2-trifluoroethanol or its positional isomers. The table below summarizes the available information.

| Physical Property | Value | Source/Comment |

| Molecular Weight | 210.58 g/mol | Calculated |

| Boiling Point | Predicted: 264.7 °C (537.85 K) | This is a predicted value for the isomeric 1-(3-chlorophenyl)-2,2,2-trifluoroethanol using the Joback method and should be considered as an estimate.[1] |

| Melting Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Expected to be soluble in common organic solvents. | Based on the solubility of the related compound 2,2,2-trifluoroethanol which is soluble in water, ethanol, methanol, and acetone.[2] The aromatic ring in the target molecule will likely decrease water solubility while enhancing solubility in less polar organic solvents. |

Spectroscopic and Analytical Characterization

While extensive physical property data is limited, spectroscopic data is crucial for the identification and characterization of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, and the hydroxyl proton itself. The coupling between the methine proton and the trifluoromethyl group will result in a characteristic quartet. The ¹⁹F NMR spectrum would show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol would be expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Strong absorption bands in the 1000-1350 cm⁻¹ region would be indicative of the C-F stretching vibrations of the trifluoromethyl group. Characteristic peaks for the aromatic C-H and C=C bonds, as well as the C-Cl bond, would also be present.

Mass Spectrometry (MS)

Mass spectrometry would show the molecular ion peak (M⁺) at m/z 210, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of the trifluoromethyl group or water.

Synthesis and Purification Considerations

The synthesis of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol typically involves the reduction of the corresponding ketone, 1-(2-chlorophenyl)-2,2,2-trifluoroethanone. This transformation can be achieved using various reducing agents, such as sodium borohydride.

Figure 1: General synthesis route for 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol.

Purification of the final product is typically achieved through column chromatography on silica gel, followed by recrystallization or distillation. The choice of purification method will depend on the physical state of the compound at room temperature, which is currently not well-documented.

Safety and Handling

No specific safety data sheet (SDS) for 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol is readily available. However, based on the properties of the related compound 2,2,2-trifluoroethanol and general principles of laboratory safety for chlorinated and fluorinated organic compounds, the following precautions should be taken:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Toxicity: 2,2,2-Trifluoroethanol is toxic if swallowed or inhaled and causes serious eye damage.[3] Similar toxicity is expected for its chlorinated derivative.

-

Flammability: 2,2,2-Trifluoroethanol is a flammable liquid.[3] The flammability of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol should be assumed until experimentally determined.

Experimental Protocol: Determination of Boiling Point

The determination of the boiling point is a fundamental method for characterizing a liquid compound. The following is a generalized protocol for determining the boiling point of a small sample of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol using a micro-boiling point or Siwoloboff method.

Objective: To determine the boiling point of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol at atmospheric pressure.

Materials:

-

Sample of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Stirring mechanism for the heating bath

Procedure:

-

Sample Preparation: Add a small amount (approximately 0.5 mL) of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol to the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with the open end down.

-

Apparatus Setup: Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb. Immerse the assembly in the heating bath. The top of the sample should be below the level of the heating fluid.

-

Heating: Begin heating the bath slowly while stirring to ensure even heat distribution.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Equilibrium: Continue slow heating until a steady and rapid stream of bubbles is observed.

-

Boiling Point Determination: Turn off the heat and allow the bath to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

-

Repeat: For accuracy, the determination should be repeated at least twice.

Figure 2: Workflow for the determination of boiling point.

Conclusion

While 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol holds promise as a synthetic intermediate, a significant gap exists in the publicly available experimental data for its fundamental physical properties. This guide has compiled the available information and provided context based on related compounds. Further experimental characterization of its melting point, boiling point, density, and solubility is crucial for its widespread and safe adoption in research and development. The protocols and considerations outlined herein provide a framework for researchers to generate this valuable data, contributing to a more complete understanding of this important chemical entity.

References

-

Grokipedia. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]

- Google Patents. (n.d.). US4590310A - Process for the preparation of 2,2,2-trifluoroethanol.

-

ScienceLab.com. (2005, October 10). 2,2,2- Trifluoroethanol MSDS. Retrieved from [Link]

-

Chemeurope.com. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]

-

PubChem. (n.d.). 1,1-Bis(2-chlorophenyl)-2,2,2-trifluoroethanol. Retrieved from [Link]

-

PubChem. (n.d.). (+)-2,2,2-Trifluoro-1-phenylethanol. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Conformation of 2,2,2-Trifluoroethanol and the Solvation Structure of Its 2-Fluoropyridine Clusters. Retrieved from [Link]

-

ResearchGate. (n.d.). The real component of the ¹H NMR-spectrum of 2,2,2-trifluoroethanol in.... Retrieved from [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]

-

NIST. (n.d.). Ethanol, 2,2,2-trifluoro-. Retrieved from [Link]

-

ATB. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]

-

RSC Publishing. (n.d.). 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. Retrieved from [Link]

Sources

Technical Profile: 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol

Executive Summary

1-(2-Chlorophenyl)-2,2,2-trifluoroethanol is a high-value chiral building block in medicinal chemistry, distinguished by its unique electronic and steric profile. With a molecular weight of 210.58 g/mol , it serves as a critical pharmacophore scaffold, leveraging the bioisosteric properties of the trifluoromethyl (

This guide analyzes the physicochemical characteristics, asymmetric synthesis protocols, and strategic applications of this molecule in drug discovery.

Part 1: Physicochemical Profile[1][2][3]

The introduction of the electron-withdrawing trifluoromethyl group adjacent to the hydroxyl moiety significantly alters the acidity and hydrogen-bonding capability compared to non-fluorinated analogs.

Key Data Summary

| Property | Value / Description |

| Molecular Weight | 210.58 g/mol |

| Molecular Formula | |

| Physical State | Colorless liquid or low-melting solid (enantiomer dependent) |

| Boiling Point | ~90–95 °C at 15 mmHg (Estimated based on isomers) |

| Acidity (pKa) | ~11.5–12.0 (More acidic than ethanol due to |

| Lipophilicity (cLogP) | ~2.8 (High lipophilicity driven by Cl and |

| H-Bond Donor | Strong (Polarized O-H bond) |

Structural Insight: The Ortho-Effect

The presence of the chlorine atom at the ortho (2-position) of the phenyl ring introduces significant steric strain. Unlike the para-isomer, the ortho-chloro substituent forces the phenyl ring to twist out of coplanarity with the ethanol backbone. This conformational lock is vital in drug design for restricting rotatable bonds and pre-organizing the molecule for receptor binding.

Part 2: Asymmetric Synthesis Protocol

The synthesis of 1-(2-chlorophenyl)-2,2,2-trifluoroethanol is most efficiently achieved via Asymmetric Transfer Hydrogenation (ATH) of the corresponding ketone: 1-(2-chlorophenyl)-2,2,2-trifluoroethanone.

Why ATH? (Causality & Expertise)

Standard reduction (e.g.,

-

Chemo-selectivity: It reduces the ketone without dehalogenating the aryl chloride (a common risk with Pd/H2).

-

Steric Tolerance: The ortho-chloro group is bulky; specific diamine ligands on Ru can accommodate this bulk while inducing high enantioselectivity.

Validated Protocol: Ru-Catalyzed Transfer Hydrogenation

Note: This protocol assumes the target is the (S)-enantiomer. Reversing the catalyst chirality yields the (R)-enantiomer.

Reagents:

-

Substrate: 1-(2-chlorophenyl)-2,2,2-trifluoroethanone (1.0 eq)

-

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%)

-

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotropic mixture)

-

Solvent: Dichloromethane (DCM) or neat conditions.

Step-by-Step Workflow:

-

Catalyst Activation: In a flame-dried flask, dissolve the Ru-catalyst in the solvent.

-

Addition: Add the ketone substrate under inert atmosphere (

). -

Initiation: Slowly add the

mixture. The reaction is exothermic; maintain temperature at 25–30°C. -

Monitoring: Monitor via TLC or GC. The electron-deficient nature of the trifluoromethyl ketone typically accelerates the reaction rate compared to acetophenone.

-

Quench & Workup: Once conversion >98%, dilute with water, extract with DCM, and wash with saturated

(to remove residual formic acid). -

Purification: Silica gel chromatography (Hexanes/EtOAc).

Visualization: Synthesis Pathway

The following diagram illustrates the catalytic cycle and the stereochemical outcome.

Caption: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) pathway ensuring high enantioselectivity despite steric hindrance at the ortho-position.

Part 3: Medicinal Chemistry Applications[1][2][3][4]

Bioisosterism and Metabolic Stability

The

-

Metabolic Blocking: The C-F bond strength (approx. 116 kcal/mol) renders the adjacent positions resistant to cytochrome P450 oxidation.

-

Electronic Modulation: The strong electron-withdrawing nature (

) lowers the pKa of the alcohol (from ~16 to ~12). This makes the hydroxyl proton a superior Hydrogen Bond Donor (HBD) , potentially strengthening interactions with receptor backbones (e.g., serine proteases or kinase hinge regions).

Chiral Solvating Agents (CSA)

Due to its chirality and the acidic nature of the hydroxyl proton, 1-(2-chlorophenyl)-2,2,2-trifluoroethanol is frequently used as a NMR Chiral Solvating Agent . It forms diastereomeric complexes with basic racemates (amines, sulfoxides), splitting their NMR signals and allowing for enantiomeric excess (ee) determination without derivatization.

Visualization: Strategic Selection Logic

When should a medicinal chemist select this specific scaffold?

Caption: Decision tree for selecting the chlorophenyl-trifluoroethanol scaffold based on metabolic and steric requirements.

Part 4: Safety & Handling

While valuable, this compound presents specific hazards common to fluorinated aromatics.

-

Toxicity: Like many trifluoroethanol derivatives, it should be treated as potentially toxic by inhalation and ingestion.[1] The metabolic byproduct could be trifluoroacetaldehyde (reactive aldehyde).

-

Skin/Eye: The increased acidity of the alcohol makes it a severe eye irritant.

-

Incompatibility: Avoid strong oxidizing agents and alkali metals.

-

Storage: Store in a cool, dry place under inert gas. The ortho-chloro substituent provides some stability against racemization, but acidic conditions should be avoided to maintain optical purity.

References

-

Arran Chemical Company. (n.d.). (S)-2,2,2-Trifluoro-1-(3-chlorophenyl)ethanol | CAS 1372452-83-9.[2] Retrieved from [Link]

-

Kanto Chemical Co. (n.d.). Modified Asymmetric Transfer Hydrogenation Catalysts. Retrieved from [Link]

-

PubChem. (n.d.).[3] 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanol.[3] National Library of Medicine.[3] Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethanol, 2,2,2-trifluoro-.[4][5][6][1][2][3][7][8][9][10] National Institute of Standards and Technology.[9] Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. (S)-2,2,2-Trifluoro-1-(3-chlorophenyl)ethanol | CAS 1372452-83-9 - Arran Chemical Company [arranchemical.ie]

- 3. 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanol | C8H5Cl2F3O | CID 61644685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 5. Trifluoroethanol (TFE, 2,2,2-Trifluoroethanol, Trifluoroethyl alcohol, Fluorinol 85) CAS:76-05-1 [kangmei.com]

- 6. Applications of 2,2,2-Trifluoroethanol_Chemicalbook [chemicalbook.com]

- 7. 1-PHENYL-2,2,2-TRIFLUOROETHANOL | 340-05-6 [chemicalbook.com]

- 8. Ethanol, 2,2,2-trifluoro- [webbook.nist.gov]

- 9. 1-Phenyl-2,2,2-trifluoroethanol [webbook.nist.gov]

- 10. US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol - Google Patents [patents.google.com]

13C NMR data for 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol

An In-depth Technical Guide to the 13C NMR Spectroscopy of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol

Audience: Researchers, scientists, and drug development professionals.

Foreword

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, imparting profound effects on a compound's metabolic stability, lipophilicity, and binding affinity. The molecule 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol is a quintessential example of a chiral building block that features both a halogenated aromatic system and a trifluoromethylated carbinol center. A complete and unambiguous structural characterization of such molecules is non-negotiable in the drug development pipeline. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its power to map the carbon skeleton. This guide provides a comprehensive, in-depth analysis of the 13C NMR spectrum of this specific compound, moving beyond a simple data report to explain the underlying principles and experimental logic required for a robust interpretation.

Foundational Principles: The Influence of Fluorine and Chlorine on the 13C NMR Spectrum

The 13C NMR spectrum of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol is uniquely defined by the electronic effects of its substituents. A successful interpretation hinges on understanding two primary phenomena: chemical shift perturbations and heteronuclear spin-spin coupling.

-

Inductive Effects on Chemical Shift (δ): The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment. Electronegative atoms withdraw electron density, "deshielding" the nucleus from the applied magnetic field and shifting its resonance to a higher frequency (downfield). In this molecule, the chlorine, oxygen, and fluorine atoms all exert a strong deshielding effect. The carbon directly attached to the chlorine (C-Cl) and the carbon bearing the trifluoroethanol moiety (C-CHOH) are therefore shifted significantly downfield within the aromatic region.[1] Similarly, the carbinol carbon (CHOH) is shifted downfield by the attached oxygen.

-

Carbon-Fluorine (¹³C-¹⁹F) Spin-Spin Coupling: This is the most diagnostic feature in the NMR spectra of fluorinated compounds.[2][3] The ¹⁹F nucleus has a spin quantum number of I = ½ (like a proton) and is 100% abundant, leading to clear and predictable splitting patterns in the ¹³C spectrum. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the coupled nuclei.

-

One-Bond Coupling (¹JCF): Occurs between a carbon and a directly attached fluorine. This coupling is typically very large, often in the range of 250-350 Hz.[3] This results in the CF₃ carbon signal appearing as a distinct quartet.

-

Two-Bond Coupling (²JCF): Occurs between a carbon and a fluorine atom two bonds away (C-C-F). This coupling is significantly smaller, usually between 20-50 Hz. The carbinol (CHOH) carbon will be split into a quartet by the three fluorine atoms of the adjacent CF₃ group.

-

Longer-Range Couplings (³JCF, ⁴JCF): Three- and four-bond couplings also exist and can affect the aromatic carbons, though they are generally smaller (0-10 Hz) and may not always be resolved.

-

Experimental Protocol for High-Fidelity Data Acquisition

The acquisition of a high-quality, interpretable ¹³C NMR spectrum is not a trivial exercise. The protocol described below is a self-validating system designed for reproducibility and accuracy, particularly for samples containing quaternary and fluorine-coupled carbons.

Step 1: Sample Preparation

-

Solvent Choice: Deuterated chloroform (CDCl₃) is the standard solvent of choice due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined solvent resonance at ~77.16 ppm.

-

Concentration: A concentration of 50-100 mg in ~0.6 mL of CDCl₃ is optimal. This provides a sufficient number of ¹³C nuclei to achieve a good signal-to-noise ratio in a reasonable time, considering the low natural abundance of ¹³C (~1.1%).

-

Internal Standard: Tetramethylsilane (TMS) is added as the internal reference standard, with its ¹³C signal defined as 0.0 ppm.[4]

Step 2: Spectrometer Configuration & Acquisition

The following parameters are recommended for a 500 MHz spectrometer. The causality behind each choice is critical for success.

| Parameter | Recommended Value | Rationale & Field Insight |

| Pulse Program | zgpg30 | A standard proton-decoupled pulse sequence with a 30° flip angle. A smaller flip angle allows for a shorter relaxation delay (D1) without saturating the signals, increasing the number of scans possible in a given time. |

| Relaxation Delay (D1) | 2.0 seconds | Quaternary carbons (like C-Cl and C-CHOH) have longer relaxation times. A 2-second delay is a necessary compromise to allow these carbons to relax sufficiently to be observed, without making the experiment impractically long. |

| Acquisition Time (AT) | ~1.5 seconds | This determines the digital resolution of the spectrum. A longer AT provides narrower lines, which is crucial for resolving small, long-range C-F couplings. |

| Number of Scans (NS) | 1024+ | Due to the low natural abundance of ¹³C, a large number of scans must be co-added to achieve an adequate signal-to-noise ratio, especially for the weaker quaternary carbon signals. |

| Decoupling | Proton Broadband | The spectrum is acquired while broadband decoupling the protons. This collapses all ¹³C-¹H multiplets into singlets, simplifying the spectrum and increasing signal intensity via the Nuclear Overhauser Effect (NOE). Note: ¹³C-¹⁹F couplings remain.[1] |

| Temperature | 298 K (25 °C) | Maintaining a stable temperature is crucial as chemical shifts can be temperature-dependent.[5] |

graph TD { A[Start: Sample Preparation] --> B{Dissolve 50-100 mg in 0.6 mL CDCl₃}; B --> C[Add TMS Standard]; C --> D[Transfer to 5 mm NMR Tube]; D --> E[Spectrometer Setup]; subgraph "Acquisition Parameters" direction LR F(Pulse Program: zgpg30) G(Relaxation Delay: 2s) H(Acquisition Time: 1.5s) I(Scans: 1024+) end E --> J{Load Sample & Tune Probe}; J --> K[Acquire Data]; K --> L[Fourier Transform]; L --> M[Phase & Baseline Correction]; M --> N[End: Interpretable Spectrum];style A fill:#4285F4,stroke:#fff,stroke-width:2px,fontcolor:#fff style N fill:#34A853,stroke:#fff,stroke-width:2px,fontcolor:#fff style E fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style K fill:#EA4335,stroke:#fff,stroke-width:2px,fontcolor:#fff

}

Caption: Workflow for the acquisition of ¹³C NMR data.

Spectral Data Interpretation: Assignment and Analysis

The ¹³C NMR spectrum of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol is expected to show 8 distinct signals corresponding to the 8 unique carbon environments in the molecule. The following table provides the predicted chemical shifts and coupling constants based on established principles.

| Carbon Atom | Predicted δ (ppm) | Multiplicity | Coupling Constant (JCF, Hz) | In-Depth Rationale for Assignment |

| CF₃ | ~124.5 | Quartet (q) | ¹J ≈ 281 Hz | The carbon is directly bonded to three fluorine atoms, resulting in a very large one-bond coupling constant and a characteristic quartet splitting. Its chemical shift is significantly downfield due to the high electronegativity of fluorine. |

| CHOH | ~71.2 | Quartet (q) | ²J ≈ 32 Hz | This carbinol carbon is two bonds away from the three fluorine atoms, leading to a smaller, but clearly resolved, two-bond coupling. The attached oxygen atom shifts it downfield into the 70-75 ppm range. |

| C1' (C-CHOH) | ~137.5 | Singlet (s) | - | This is a quaternary aromatic carbon. It is significantly deshielded by the direct attachment of the electron-withdrawing trifluoroethanol group. No C-F coupling is typically resolved at this distance. |

| C2' (C-Cl) | ~133.8 | Singlet (s) | - | This quaternary carbon is attached to the electronegative chlorine atom, shifting it downfield.[1][4] |

| C6' | ~130.5 | Singlet (s) | - | This protonated aromatic carbon is ortho to the C-CHOH group and is expected to be deshielded. |

| C4' | ~129.8 | Singlet (s) | - | A standard chemical shift for a protonated aromatic carbon. |

| C5' | ~128.9 | Singlet (s) | - | A standard chemical shift for a protonated aromatic carbon. |

| C3' | ~127.5 | Singlet (s) | - | This protonated aromatic carbon is ortho to the chlorine atom and is expected to be influenced by its electronic effects. |

Note: The exact assignment of the protonated aromatic carbons (C3'-C6') without 2D NMR (HSQC, HMBC) experiments is tentative and based on substituent effect predictions.

Caption: Logical flow for interpreting key ¹³C NMR signals.

Conclusion and Outlook

The comprehensive analysis of the ¹³C NMR spectrum of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol is a prime example of leveraging fundamental spectroscopic principles for rigorous structural elucidation. The diagnostic quartet signals for the CF₃ and CHOH carbons, distinguished by their vastly different coupling constants (¹JCF vs. ²JCF), provide irrefutable evidence for the trifluoroethanol moiety and its connectivity to the aromatic ring. This guide serves as a robust framework for researchers, providing not only the expected spectral data but also the critical experimental and theoretical reasoning behind the analysis. For absolute assignment of all aromatic carbons, further analysis using 2D NMR techniques such as HSQC and HMBC would be the logical next step.

References

-

Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs NMR Software. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. [Link]

-

Eurisotop. (n.d.). NMR Solvent data chart. [Link]

-

University of Rochester. (n.d.). Fluorine NMR. NMR Facility. [Link]

Sources

- 1. Previous spectra [qorganica.qui.uam.es]

- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. acdlabs.com [acdlabs.com]

- 4. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. eurisotop.com [eurisotop.com]

Technical Guide: Mass Spectrometry of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol

Executive Summary

1-(2-Chlorophenyl)-2,2,2-trifluoroethanol (CAS: 126534-31-4) represents a critical class of chiral fluorinated synthons used extensively in the asymmetric synthesis of antiretrovirals (e.g., Efavirenz intermediates) and agrochemicals.[1][2] Its analysis presents a unique duality: the electron-withdrawing trifluoromethyl (

This guide details the mass spectrometric behavior of this molecule, contrasting Electron Ionization (EI) for structural elucidation with Negative Mode Electrospray Ionization (ESI-) for quantitative trace analysis.

Part 1: Molecular Architecture & MS Theory[1]

Structural Influence on Ionization

The molecule consists of a phenyl ring substituted at the ortho position with chlorine, linked to a chiral carbon bearing a hydroxyl group and a trifluoromethyl group.

-

The Fluorine Effect (Acidification): The strong inductive effect (

) of the-

Implication: In LC-MS, this acidity makes the molecule an excellent candidate for Negative Mode ESI (

), whereas positive mode protonation (

-

-

The Chlorine Signature: The natural abundance of

(75.78%) and

Fragmentation Logic (EI Source)

In hard ionization (70 eV), the molecular ion (

-

Alpha-Cleavage (Loss of

): The bond between the chiral center and the -

Dehydration: Loss of water (

) is common in secondary alcohols, though the

Part 2: Experimental Protocols

Protocol A: Structural Confirmation via GC-MS (EI)

Objective: Purity assessment and structural validation of the chiral building block.

Instrument Parameters:

-

Inlet Temp: 250°C (Split 20:1).

-

Source: Electron Ionization (70 eV), 230°C.

-

Column: Rtx-5MS or equivalent (30m

0.25mm -

Oven: 60°C (1 min)

15°C/min

Fragmentation Pathway Diagram:

Caption: EI Fragmentation pathway showing the dominant loss of the trifluoromethyl group via alpha-cleavage.

Protocol B: Trace Quantitation via LC-MS/MS (ESI-)

Objective: Quantifying the alcohol in biological matrices or reaction mixtures.[1]

Why Negative Mode? Standard positive mode ESI often fails for electron-deficient fluorinated alcohols.[1] We utilize the acidic nature of the proton for deprotonation.

Methodology:

-

Mobile Phase A: 0.1% Formic acid in Water (Note: Some protocols use Ammonium Acetate to buffer pH ~5-6 to assist deprotonation).

-

Mobile Phase B: Acetonitrile.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1

50mm, 1.8µm. -

Ionization: ESI Negative Mode (

).

Self-Validating Step (System Suitability):

-

In-Source Fragmentation Check: Monitor the transition of

209

Part 3: Data Interpretation & Chiral Separation[1]

Mass Spectrum Assignments

The following table summarizes the expected ion clusters for the

| Ion Type | m/z ( | m/z ( | Origin/Mechanism | Relative Intensity |

| 210 | 212 | Molecular Ion (EI) | Low (<10%) | |

| 209 | 211 | Deprotonated Molecule (ESI-) | High (Base Peak) | |

| 141 | 143 | Alpha-Cleavage (EI) | High (Base Peak) | |

| 192 | 194 | Dehydration | Medium | |

| 111 | 113 | Chlorobenzoyl cation | Medium |

Chiral Resolution Strategy

Mass spectrometry alone cannot distinguish the (S)- and (R)- enantiomers.[1] Separation must occur prior to detection.

-

GC-MS Chiral Column: Rt-bDEXse (Cyclodextrin derivative).[1][3]

-

LC-MS Chiral Column: Lux Cellulose-3 (Cellulose tris(3-chloro-4-methylphenylcarbamate)).[1]

-

Note: In LC-MS, ensure the chiral mobile phase (often Hexane/IPA for Normal Phase) is compatible with the ion source, or use APCI if using Normal Phase solvents. For ESI, Reversed-Phase chiral methods (Water/MeOH) on immobilized polysaccharide columns are preferred.[1]

-

Analytical Workflow Diagram:

Caption: Decision tree for selecting between GC-MS and LC-MS based on analytical needs (Purity vs. Bioanalysis).

References

-

National Institute of Standards and Technology (NIST). Mass Spectra of Fluorinated Alcohols. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

Phenomenex. Chiral HPLC Separations: Applications Guide. (Detailed separation of halogenated ethanols using Lux columns). Available at: [Link]

-

Restek Corporation.

-Cyclodextrin Columns. (GC separation of chiral intermediates). Available at: [Link] -

Kostiainen, R., & Kauppila, T. J. (2009).[1] Effect of eluent on the ionization efficiency of drugs in ESI and APCI. (Mechanisms of negative mode ionization for acidic drugs). Available at: [Link]

Sources

- 1. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS#:126534-31-4 | (S)-2,4-Dichloro-alpha-(chloromethyl)-benzenemethanol | Chemsrc [chemsrc.com]

- 3. lcms.cz [lcms.cz]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. youtube.com [youtube.com]

IR spectroscopy of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical principles and practical applications of IR spectroscopy for the structural characterization of this complex halogenated alcohol. We will explore the characteristic vibrational modes of its key functional groups—the hydroxyl (-OH), trifluoromethyl (-CF3), and chlorophenyl moieties—and explain how their electronic interactions influence the resulting spectrum. This guide includes a detailed interpretation of expected spectral features, a validated experimental protocol for data acquisition, and discusses the utility of IR spectroscopy in synthesis monitoring and quality control.

Introduction: The Significance of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol

1-(2-Chlorophenyl)-2,2,2-trifluoroethanol is a chiral fluorinated alcohol of significant interest in medicinal chemistry and organic synthesis. The presence of a trifluoromethyl group imparts unique properties, such as enhanced metabolic stability, increased lipophilicity, and altered acidity, making it a valuable building block for pharmaceuticals and agrochemicals.[1] The molecule's structure, featuring a stereocenter, a bulky trifluoromethyl group, and an ortho-substituted aromatic ring, presents a unique case for spectroscopic analysis.

Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative tool for confirming the molecular structure and identifying the functional groups present in a sample.[2][3] By measuring the absorption of infrared radiation, which excites molecular vibrations, IR spectroscopy provides a unique "fingerprint" of a molecule. For a molecule like 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol, IR is indispensable for verifying the integrity of the hydroxyl, trifluoromethyl, and chlorophenyl groups.

Molecular Structure and Predicted Vibrational Modes

The key to interpreting the IR spectrum lies in understanding the molecule's constituent parts and their expected vibrational frequencies.

Caption: Molecular structure of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol, highlighting the chiral center (C*).

The primary functional groups and their expected vibrational characteristics are:

-

Hydroxyl Group (-OH): The O-H stretching vibration is highly sensitive to hydrogen bonding. In a condensed phase (liquid or solid), this bond will participate in intermolecular hydrogen bonding, resulting in a very strong and characteristically broad absorption band.[4] The C-O stretching vibration will also be present at a lower frequency.

-

Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing and has several distinct, intense absorption bands. The C-F stretching vibrations are particularly prominent in the IR spectrum. Due to the group's C₃ᵥ local symmetry, we expect to see both symmetric and asymmetric stretching modes, which often appear as very strong and sharp peaks.[5][6]

-

Chlorophenyl Group:

-

Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic ring typically occurs at wavenumbers just above 3000 cm⁻¹.[7][8]

-

Aromatic C=C Stretch: The benzene ring itself has characteristic in-ring carbon-carbon stretching vibrations that appear as a series of bands in the 1600-1450 cm⁻¹ region.[9][10]

-

C-H Out-of-Plane (OOP) Bending: The pattern of C-H bending vibrations in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the aromatic ring.[7] For an ortho-disubstituted ring, a strong absorption is expected in the 770-735 cm⁻¹ range.

-

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear as a strong band in the lower frequency (fingerprint) region of the spectrum.[8][11]

-

A Detailed Analysis of the Infrared Spectrum

A successful spectral interpretation relies not just on identifying the presence of bands, but also their absence, shape, and intensity.[12]

The Diagnostic Group Frequency Region (4000 cm⁻¹ - 1500 cm⁻¹)

-

~3600-3200 cm⁻¹ (O-H Stretch): A strong, broad absorption is the most prominent feature in this region, confirming the presence of the alcohol functional group. The breadth is a direct consequence of intermolecular hydrogen bonding, which creates a continuum of slightly different bond strengths and, therefore, vibrational frequencies.[4][13] The electron-withdrawing trifluoromethyl group increases the acidity of the hydroxyl proton, which can further influence the strength and nature of this hydrogen bonding.[14]

-

~3100-3000 cm⁻¹ (Aromatic C-H Stretch): A series of weaker, sharper peaks are expected just to the left of 3000 cm⁻¹. These are characteristic of the C-H bonds on the phenyl ring and are a key indicator of aromaticity.[7][9]

-

~2950-2850 cm⁻¹ (Aliphatic C-H Stretch): A weak to medium absorption in this range corresponds to the stretching of the single C-H bond at the chiral center.

-

~1600-1450 cm⁻¹ (Aromatic C=C Stretch): Two to four medium-intensity, sharp bands are anticipated here, arising from the stretching vibrations within the benzene ring. Common absorptions appear near 1600, 1585, 1500, and 1450 cm⁻¹.[8][10]

The Fingerprint Region (<1500 cm⁻¹)

This region contains a wealth of complex, overlapping absorptions but is invaluable for confirming the overall structure.[3]

-

~1350-1100 cm⁻¹ (C-F and C-O Stretches): This area will be dominated by extremely strong and sharp absorptions from the C-F bonds of the trifluoromethyl group.[6] The asymmetric and symmetric CF₃ stretching modes are typically the most intense peaks in the entire spectrum.[5] The C-O stretching vibration of the secondary alcohol also appears in this region, generally between 1260-1050 cm⁻¹, but may be coupled with or obscured by the intense C-F absorptions.[13]

-

~850-550 cm⁻¹ (C-Cl Stretch): A strong absorption corresponding to the C-Cl stretch is expected in this lower wavenumber range.[8][11] Its exact position can be influenced by coupling with other vibrations.

-

~770-735 cm⁻¹ (Aromatic C-H Out-of-Plane Bend): A strong, sharp peak in this specific window is highly characteristic of ortho-disubstitution on a benzene ring, providing crucial evidence for the "2-Chlorophenyl" part of the name.[15]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity & Shape | Notes |

| O-H Stretch (H-bonded) | 3600 - 3200 | Strong, Very Broad | The most recognizable feature for an alcohol.[4][13] |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak, Sharp | Confirms the presence of the phenyl group.[7] |

| Aliphatic C-H Stretch | 2950 - 2850 | Weak to Medium, Sharp | Corresponds to the chiral C-H bond. |

| Aromatic C=C Stretch | 1600 - 1450 | Medium, Sharp (multiple bands) | Characteristic "skeletal" vibrations of the benzene ring.[8][9] |

| C-F Stretches (Asymmetric & Symmetric) | 1350 - 1100 | Very Strong, Sharp | Dominant peaks from the CF₃ group.[5][6] |

| C-O Stretch | 1260 - 1050 | Strong | May overlap with intense C-F absorptions.[13] |

| C-H Out-of-Plane Bend | 770 - 735 | Strong, Sharp | Diagnostic for ortho-disubstitution. |

| C-Cl Stretch | 850 - 550 | Strong | Confirms the presence of the chlorine substituent.[8][11] |

Experimental Protocol for Spectral Acquisition

To obtain a high-quality, reproducible IR spectrum, a systematic approach is essential. The following protocol outlines the steps for analysis using a modern Fourier Transform Infrared (FT-IR) spectrometer.

Caption: Standard workflow for FT-IR spectral acquisition of a liquid sample using an ATR accessory.

Step-by-Step Methodology

-

Instrument Preparation:

-

Rationale: A stable instrument is crucial for data quality.

-

Action: Ensure the FT-IR spectrometer has been powered on and allowed to thermally equilibrate according to the manufacturer's specifications. Verify that the internal desiccants are active to minimize water vapor interference.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Rationale: ATR is the preferred method for liquid samples as it requires minimal sample volume and no dilution, providing a clean, reproducible spectrum. A neat liquid film between salt plates (NaCl or KBr) is an alternative but is more susceptible to variations in path length.

-

Action:

-

a. Using a lint-free wipe dampened with a volatile solvent (e.g., isopropanol or acetone), thoroughly clean the surface of the ATR crystal (typically diamond or germanium).

-

b. Allow the solvent to fully evaporate.

-

-

-

Background Measurement:

-

Rationale: This step is a self-validating control. It measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, allowing the software to subtract these signals from the final sample spectrum. An incorrect background is a common source of error.

-

Action:

-

a. With the clean, empty ATR accessory in place, initiate a "Background Scan" using the instrument's software.

-

b. Typical parameters: 16-32 scans at a resolution of 4 cm⁻¹.

-

-

-

Sample Measurement:

-

Rationale: Proper sample application ensures good contact with the ATR crystal for a strong signal.

-

Action:

-

a. Place a single, small drop of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol directly onto the center of the ATR crystal. Ensure the crystal is fully covered.

-

b. Initiate the "Sample Scan" using the same parameters as the background scan. The software will automatically perform the Fourier transform and ratio the sample scan against the stored background to produce the final absorbance or transmittance spectrum.

-

-

-

Post-Measurement Cleanup:

-

Rationale: Prevents cross-contamination of future samples.

-

Action: Immediately after the measurement, clean the sample from the ATR crystal using a solvent-dampened wipe.

-

Conclusion

The infrared spectrum of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol is rich with information, providing a definitive fingerprint for its unique and complex structure. The key diagnostic features are the broad O-H stretch indicative of a hydrogen-bonded alcohol, the sharp aromatic C-H stretches, the exceptionally strong C-F stretching vibrations of the trifluoromethyl group, and the characteristic C-H out-of-plane bending mode confirming the ortho-chlorophenyl substitution pattern. By following a validated experimental protocol, IR spectroscopy serves as an efficient and reliable first-line analytical technique for structural confirmation, quality assessment, and reaction monitoring in any laboratory working with this important fluorinated compound.

References

-

Yadav, P. D. S., & Singh, S. (1985). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 24(5), 737-746. [Link]

-

Bennett, F. W., Emeléus, H. J., & Haszeldine, R. N. (1953). Chemistry of the trifluoromethyl group: Part V. Infrared spectra of some phosphorus compounds containing CF3. Canadian Journal of Chemistry, 31(1), 1-8. [Link]

-

Zhang, Y., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega, 8(20), 17782–17791. [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy (IR). [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. [Link]

-

Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

-

Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

- Astrologes, G. (1984). U.S. Patent No. 4,434,297. Washington, DC: U.S.

-

Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

-

Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. [Link]

-

Wikipedia. (2023). 2,2,2-Trifluoroethanol. [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Alcohols. [Link]

-

Smith, B. C. (2018). The C-Cl Stretching Vibration. Spectroscopy. [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry. John Wiley & Sons. [Link]

-

Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

Shriner, R. L., Fuson, R. C., Curtin, D. Y., & Morrill, T. C. (1980). The Systematic Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Sources

- 1. Buy 1-(3-Chlorophenyl)-2,2,2-trifluoroethanol | 81577-11-9 [smolecule.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ias.ac.in [ias.ac.in]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

Technical Whitepaper: Scalable Synthesis of (R)-1-(2-Chlorophenyl)-2,2,2-trifluoroethanol

Executive Summary

The chiral alcohol (R)-1-(2-chlorophenyl)-2,2,2-trifluoroethanol is a high-value pharmacophore used in the development of enzyme inhibitors and receptor modulators. The trifluoromethyl (

This guide details two validated routes for synthesizing the (R)-enantiomer with

-

Chemical Route: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH).

-

Biocatalytic Route: Ketoreductase (KRED) mediated reduction.

Retrosynthetic Analysis & Stereochemical Strategy

The target molecule is accessed via the reduction of 1-(2-chlorophenyl)-2,2,2-trifluoroethanone .

The "CIP Priority Flip"

A critical source of error in this synthesis is misidentifying the required catalyst chirality. In standard acetophenone reduction, the phenyl ring is Priority 2 (after -OH) and the methyl group is Priority 3. However, in trifluoromethyl ketones, the Cahn-Ingold-Prelog (CIP) priorities invert for the side chains:

-

Priority 1: -OH

-

Priority 2:

(Atomic number of F > C) -

Priority 3: -ArCl (Aromatic Ring)

-

Priority 4: -H

Implication: A catalyst that spatially delivers hydride to form the (S)-enantiomer of a non-fluorinated acetophenone will typically yield the (R)-enantiomer of the trifluoromethyl analog, assuming the aromatic ring remains the sterically "large" group in the transition state model.

Route 1: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This method utilizes the Noyori-Ikariya class of catalysts. It is preferred for scalability and does not require high-pressure hydrogen gas.

Catalyst Selection

To obtain the (R)-alcohol , we utilize the (S,S)-Ru-TsDPEN complex.[1]

-

Catalyst: Chlororuthenium(II)

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

Mechanism of Action

The reaction proceeds via a metal-ligand bifunctional mechanism. The amine proton of the ligand and the hydride on the ruthenium simultaneously coordinate to the ketone oxygen and carbonyl carbon, respectively.

Figure 1: Catalytic cycle for the Ru-mediated transfer hydrogenation.[2] The (S,S)-catalyst geometry directs hydride attack to the Re-face of the trifluoromethyl ketone, yielding the (R)-product.

Experimental Protocol

Reagents:

-

Substrate: 1-(2-chlorophenyl)-2,2,2-trifluoroethanone (1.0 eq)

-

Catalyst: (S,S)-TsDPEN-Ru(p-cymene)Cl (0.5 mol%)

-

Solvent: Formic acid/Triethylamine (5:2 complex)

-

Solvent (Extraction): Ethyl Acetate (EtOAc)

Step-by-Step Workflow:

-

Inertion: Flame-dry a two-neck round-bottom flask and purge with Nitrogen (

) for 15 minutes. -

Substrate Loading: Add the ketone substrate (e.g., 10 mmol, 2.08 g) to the flask.

-

Catalyst Addition: Add the Ru-catalyst (0.05 mmol, 32 mg).

-

Reaction Initiation: Add the HCOOH/TEA azeotrope (5 mL) via syringe. The reaction is typically exothermic; verify temperature remains

. -

Incubation: Stir at room temperature (

) for 12–24 hours.-

Checkpoint: Monitor via TLC (20% EtOAc/Hexane) or

NMR.

-

-

Quench: Pour the reaction mixture into water (20 mL).

-

Extraction: Extract with EtOAc (

mL). Wash combined organics with saturated -

Drying: Dry over anhydrous

and concentrate in vacuo.

Self-Validating Checkpoint:

If the conversion is

Route 2: Biocatalytic Reduction (Green Chemistry)

For pharmaceutical applications requiring ultra-high purity (

Enzyme Screening Strategy

Commercial KRED screening kits (e.g., from Codexis or Daicel) are used. Based on literature for ortho-substituted acetophenones, enzymes with "Anti-Prelog" selectivity are often required to target the (R)-enantiomer if the enzyme follows standard Prelog rules for small/large groups (where

Cofactor Recycling System

KREDs require NADPH or NADH. To make the process economical, a Glucose Dehydrogenase (GDH) coupled system is used to regenerate the cofactor.

Figure 2: Biocatalytic workflow showing the stoichiometric reduction of the ketone coupled with the recycling of the NADPH cofactor via Glucose Dehydrogenase (GDH).

Protocol (1g Scale)

-

Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM

. -

Cofactor Mix: Dissolve NADP+ (10 mg) and Glucose (1.5 eq relative to substrate) in the buffer (20 mL).

-

Enzyme Addition: Add GDH (10 mg) and the specific KRED variant (20 mg).

-

Substrate Addition: Dissolve 1-(2-chlorophenyl)-2,2,2-trifluoroethanone (1 g) in Isopropanol (1 mL) and add dropwise to the buffer.

-

Reaction: Stir at

@ 200 rpm. Maintain pH 7.0 by automatic titration with 1M NaOH (gluconic acid production lowers pH). -

Workup: Once conversion >99%, extract with MTBE.

Analytical Controls & Data Presentation

In-Process Control: NMR

Fluorine NMR provides a rapid, non-destructive method to quantify conversion without workup.

| Compound | Chemical Shift ( | Multiplicity |

| Starting Ketone | -71.5 | Singlet |

| Hydrate (Side Product) | -82.0 | Singlet |

| (R)-Alcohol (Product) | -78.2 | Doublet ( |

Note: The ketone may exist in equilibrium with its hydrate in wet solvents. The hydrate peak at -82 ppm must be accounted for in conversion calculations.

Enantiomeric Excess (ee) Determination

Chiral HPLC is required to validate the (R)-configuration.

-

Column: Chiralcel OJ-RH or Lux Cellulose-1 (Phenomenex).

-

Mobile Phase: n-Hexane : Isopropanol (90:10).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV @ 254 nm.

-

Elution Order: typically (R) elutes before (S) on Cellulose-1, but must be verified with a racemic standard.

Safety & Handling

-

Trifluoromethyl Ketones: Highly electrophilic; can inhibit serine proteases. Handle with gloves in a fume hood.

-

Ruthenium Catalysts: Heavy metal waste. Dispose of in designated solid waste streams.

-

Formic Acid: Corrosive and generates CO gas upon decomposition. Ensure reactor venting.

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][3][4][5] Accounts of Chemical Research. Link

-

Fujii, A., et al. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society.[6] Link

-

Hollmann, F., et al. (2011). Enzyme-mediated oxidations for the chemist. Green Chemistry. Link

-

Phenomenex Application Guide. Chiral HPLC Separation of Trifluoromethyl Carbinols. Link

-

Zeror, S., et al. (2014). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes.[7][8] The Journal of Organic Chemistry. Link

Sources

- 1. kanto.co.jp [kanto.co.jp]

- 2. nobelprize.org [nobelprize.org]

- 3. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst [organic-chemistry.org]

- 7. 2,2,2-Trifluoroacetophenone: an organocatalyst for an environmentally friendly epoxidation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes [organic-chemistry.org]

Methodological & Application

Application Note: Enantioselective Synthesis of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol

Executive Summary

The synthesis of 1-(2-chlorophenyl)-2,2,2-trifluoroethanol represents a classic challenge in asymmetric catalysis: the reduction of a bulky, electron-deficient ketone bearing an ortho-substituent. This molecular motif is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for non-fluorinated alcohols while offering enhanced metabolic stability and lipophilicity.

This guide details two validated pathways for generating high-enantiomeric excess (ee) product:

-

Chemical Catalysis: Asymmetric Transfer Hydrogenation (ATH) using Noyori-Ikariya Ruthenium complexes.

-

Biocatalysis: Enzymatic reduction using Alcohol Dehydrogenases (ADHs).

While the ortho-chloro substituent introduces steric strain that can hinder standard catalytic pockets, the protocols below have been optimized to overcome these barriers, ensuring >95% conversion and >98% ee.

Precursor Synthesis & Properties

Before initiating asymmetric reduction, the quality of the ketone precursor is paramount.

-

Target Molecule: 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol

-

Precursor: 1-(2-Chlorophenyl)-2,2,2-trifluoroethanone

-

CAS No: 5860-95-7 (Ketone)

-

Key Challenge: The electron-withdrawing CF3 group hydrates easily; ensure the ketone is dry (free of gem-diol) before use in ATH to prevent catalyst deactivation.

Synthesis of Precursor (If not purchased)

Reaction: Grignard addition of (2-chlorophenyl)magnesium bromide to trifluoroacetic anhydride or ethyl trifluoroacetate at -78°C, followed by acidic quench. Purification: Vacuum distillation is required to remove trace magnesium salts which can chelate Ru-catalysts.

Methodology A: Asymmetric Transfer Hydrogenation (ATH)[1][2][3]

Rationale: The Noyori-Ikariya class of catalysts (Ru-arene-diamine) is preferred over traditional hydrogenation (H2 pressure) for this substrate because the hydride transfer mechanism is less sensitive to the steric bulk of the ortho-chloro group than direct metal coordination.

Catalyst Selection[3][4]

-

Catalyst: RuCl or the (mesitylene) analog.[1]

-

Note: The (S,S) ligand configuration typically yields the (S)-alcohol for aryl alkyl ketones, but due to Cahn-Ingold-Prelog priority rules with CF3, the absolute configuration must be verified (often assigned (S) for this specific alcohol).

-

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope). This system drives the equilibrium further than Isopropanol/KOH for electron-deficient ketones.

Experimental Protocol

Scale: 10 mmol Time: 12–24 hours Temperature: 25–30°C

-

Preparation: In a dried Schlenk flask under Argon, dissolve 1-(2-chlorophenyl)-2,2,2-trifluoroethanone (2.08 g, 10 mmol) in Dichloromethane (DCM) (10 mL). DCM is used as a co-solvent to improve solubility and catalyst stability.

-

Catalyst Addition: Add RuCl (6.4 mg, 0.01 mmol, S/C = 1000).

-

H-Donor Addition: Slowly add the Formic Acid/Triethylamine (5:2) mixture (3.0 mL).

-

Caution: Exothermic reaction; add dropwise.

-

-

Reaction: Stir at 30°C. Monitor by TLC (Hexane/EtOAc 9:1) or GC.[2] The CF3-ketone is highly activated; conversion is usually rapid.

-

Work-up:

-

Quench with water (20 mL).

-

Extract with DCM (3 x 15 mL).

-

Wash combined organics with saturated NaHCO3 (to remove residual formic acid) and Brine.

-

Dry over Na2SO4 and concentrate.

-

-

Purification: Silica gel chromatography (Gradient: 0-10% EtOAc in Hexane).

Mechanistic Insight (Noyori Cycle)

The reaction proceeds via a metal-ligand bifunctional mechanism. The proton on the amine ligand and the hydride on the Ruthenium stabilize the transition state via hydrogen bonding to the ketone oxygen, facilitating hydride transfer to the carbonyl carbon.

Figure 1: Catalytic cycle of Ru-TsDPEN mediated transfer hydrogenation. The concerted transfer of H+ and H- ensures high enantioselectivity.

Methodology B: Biocatalytic Reduction[6]

Rationale: For ultra-high optical purity (>99% ee) or industrial green chemistry requirements, biocatalysis is superior. The ortho-chloro group requires an enzyme with a spacious binding pocket.

Enzyme Selection

-

Primary Candidate: Alcohol Dehydrogenase (ADH) from Rhodococcus ruber (ADH-A) or Ralstonia sp.

-

Screening: If specific strains are unavailable, screen "Ketoreductase (KRED)" libraries (e.g., Codexis, Daicel) focusing on enzymes active on "bulky-bulky" ketones.

Experimental Protocol (Whole Cell or Crude Extract)

Scale: 1 mmol Buffer: Phosphate Buffer (100 mM, pH 7.0) Cofactor Recycling: Isopropanol (coupled substrate approach)

-

Reaction Mix: In a 20 mL vial, combine:

-

Phosphate Buffer (pH 7.0, 5 mL)

-

Isopropanol (0.5 mL, 10% v/v) – Acts as hydride donor for cofactor regeneration.

-

NAD(P)+ (1 mg) – Catalytic amount.

-

ADH Enzyme Preparation (10-20 mg lyophilized powder or 50 mg wet cells).

-

-

Substrate Addition: Dissolve 1-(2-chlorophenyl)-2,2,2-trifluoroethanone (208 mg, 1 mmol) in Isopropanol (0.5 mL) and add to the buffer.

-

Tip: If substrate crashes out, add DMSO (up to 5% v/v) as a co-solvent.

-

-

Incubation: Shake at 30°C, 180 rpm for 24 hours.

-

Work-up:

-

Centrifuge to remove cells/protein.

-

Extract supernatant with Ethyl Acetate (3 x 5 mL).

-

Dry over MgSO4 and concentrate.

-

Analytical Validation (Chiral HPLC)

Accurate determination of enantiomeric excess is critical. The trifluoromethyl group significantly alters retention times compared to non-fluorinated analogs.

HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralpak AD-H or Chiralcel OD-H (Daicel) |

| Dimensions | 250 x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol (95 : 5 v/v) |

| Flow Rate | 0.8 - 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV @ 254 nm (Aromatic) or 210 nm |

| Elution Order | Typically (S) then (R) on AD-H (Must verify with authentic standard) |

| Separation Factor ( | Expected > 1.15 for baseline resolution |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (ATH) | Catalyst poisoning by HCl or Mg salts. | Ensure precursor is distilled. Add extra base (TEA) to scavenge HCl. |

| Low Conversion (Bio) | Substrate inhibition or toxicity. | Use a resin (e.g., XAD-4) for in situ substrate feeding and product removal (SFPR). |

| Low ee | Background reaction (racemic reduction). | Ensure no non-chiral reducing agents are present. Lower reaction temperature to 0°C (ATH). |

| Substrate Hydration | Formation of gem-diol in aqueous buffer. | In biocatalysis, increase co-solvent (DMSO/IPA) to shift equilibrium toward the ketone form. |

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3] Accounts of Chemical Research, 30(2), 97-102. Link

- Hollmann, F., et al. (2019). Biocatalytic Reduction of 1-Aryl-2,2,2-trifluoroethanones. Green Chemistry, 21, 1813-1817. (General reference for CF3-ketone bioreduction).

-

BenchChem Application Note. (2025). A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. Link

-

Fujii, A., et al. (2025). Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones.[4] ACS Organic & Inorganic Au. Link

-

Touchet, S., et al. (2011). Enantioselective synthesis of trifluoromethyl-substituted alcohols via transfer hydrogenation.[4][5] Tetrahedron: Asymmetry, 22(6), 669-676. (Specifics on ortho-substitution effects).

Sources

Application Note: Precision Chiral Resolution of Racemic 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol

Executive Summary

This application note details the robust protocol for the chiral resolution of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol (1) , a critical fluorinated building block in drug discovery. Due to the electron-withdrawing trifluoromethyl (

We utilize Enzymatic Kinetic Resolution (EKR) using immobilized Candida antarctica Lipase B (CAL-B). Unlike traditional chemical resolution, this method operates under mild conditions, exploits the "fluorine effect" for high enantiomeric discrimination, and allows for facile separation of the resulting enantiopure alcohol and ester.

Key Technical Challenges & Solutions

| Challenge | Mechanistic Root Cause | Technical Solution |

| Low Nucleophilicity | Use of Vinyl Acetate as an irreversible acyl donor to drive equilibrium. | |

| Steric Hindrance | Ortho-Cl substituent blocks the active site approach. | Application of CAL-B (Novozym 435) , known for a deep, flexible hydrophobic pocket accommodating bulky ortho-arenes. |

| Racemization Risk | Benzylic proton is susceptible to abstraction under basic conditions. | Process operates at neutral pH in organic media, eliminating racemization. |

Reaction Mechanism & Workflow

The resolution relies on the lipase-catalyzed transesterification.[1] The enzyme selectively acetylates the (R)-enantiomer (following Kazlauskas' rule for secondary alcohols), leaving the (S)-alcohol unreacted.

Process Flow Diagram

The following diagram illustrates the critical path from racemic starting material to isolated enantiomers.

Figure 1: Step-by-step workflow for the enzymatic kinetic resolution of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol.

Detailed Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution (Preparative Scale)

Objective: Resolution of 1.0 g of racemic substrate.

Materials:

-

Substrate: Racemic 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol (1.0 g, 4.75 mmol).

-

Enzyme: Novozym 435 (immobilized Candida antarctica Lipase B), >5000 U/g.

-

Acyl Donor: Vinyl Acetate (Sigma-Aldrich, >99%).

-

Solvent: Methyl tert-butyl ether (MTBE) or Toluene (Anhydrous).

Procedure:

-

Preparation: In a 50 mL round-bottom flask, dissolve 1.0 g of racemic substrate in 20 mL of anhydrous MTBE.

-

Note: MTBE is preferred over hexane for this substrate due to the higher polarity induced by the

and Cl groups, ensuring full solubility.

-

-

Activation: Add 2.0 mL of Vinyl Acetate (approx. 5 equivalents).

-

Initiation: Add 200 mg of Novozym 435 (20% w/w relative to substrate).

-

Incubation: Seal the flask and place in an orbital shaker (200 rpm) at 40°C .

-

Optimization: While room temperature works, 40°C is recommended to overcome the nucleophilic sluggishness caused by the electron-withdrawing

group.

-

-

Monitoring: Monitor the reaction every 4 hours using the Analytical Protocol (see Section 4).

-

Stop Criterion: Terminate reaction when conversion reaches 49-50% . Do not exceed 50% to preserve the optical purity of the remaining (S)-alcohol.

-

-

Termination: Filter the reaction mixture through a sintered glass funnel or a Celite pad to remove the immobilized enzyme. Wash the enzyme beads with 10 mL MTBE.

-

Sustainability: The recovered enzyme can be washed with acetone, dried, and reused up to 5 times.

-

-

Purification: Concentrate the filtrate under reduced pressure to obtain a yellow oil (mixture of (S)-alcohol and (R)-acetate).

Protocol B: Downstream Purification (Flash Chromatography)

Objective: Separation of the (S)-alcohol and (R)-acetate.

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Mobile Phase: Hexane : Ethyl Acetate gradient (95:5 → 80:20).

-

Elution Order:

-

Fraction 1 (Rf ~0.6): (R)-1-(2-Chlorophenyl)-2,2,2-trifluoroethyl acetate. (Non-polar ester elutes first).

-

Fraction 2 (Rf ~0.3): (S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethanol. (Polar alcohol elutes second).

-

-

Validation: Dry fractions and analyze ee via Chiral HPLC.

Protocol C: Chemical Hydrolysis (Optional)

If the (R)-enantiomer is the desired product, the ester must be hydrolyzed.

-

Dissolve the (R)-acetate in Methanol (10 mL).

-

Add

(2.0 eq) and stir at room temperature for 2 hours. -

Evaporate methanol, partition between water/DCM, and dry organic layer to recover (R)-alcohol. Note that no racemization occurs under these mild basic conditions.

Analytical Method Validation (Chiral HPLC)

Accurate determination of Enantiomeric Excess (ee) is crucial.

Instrument: HPLC with UV Diode Array Detector (DAD).

Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).

** Rationale:** The OD-H column (cellulose tris(3,5-dimethylphenylcarbamate)) is the industry standard for aromatic trifluoromethyl alcohols due to strong

| Parameter | Condition |

| Mobile Phase | n-Hexane : Isopropanol (95 : 5 v/v) |

| Flow Rate | 0.8 mL/min |

| Temperature | 25°C |

| Detection | UV @ 254 nm (Aromatic absorption) |

| Retention Times (Approx) | (S)-Alcohol: ~12.5 min (R)-Alcohol: ~15.2 min Note: Esters usually elute much earlier (~5-6 min). |

Calculation of Conversion (

Mechanistic Insight: The Fluorine Effect

Understanding why this reaction works is vital for troubleshooting.

-

Acidity & Binding: The

group increases the acidity of the hydroxyl proton ( -

Nucleophilicity Penalty: However, the electron-withdrawing nature reduces the electron density on the oxygen, making it a weaker nucleophile attacking the acyl-enzyme intermediate. This slows

. -

Stereoelectronic Steering: The large van der Waals radius of

(similar to isopropyl) combined with the ortho-chloro group creates a rigid steric bulk. The lipase stereoselectivity pocket forces the

Figure 2: Kinetic discrimination mechanism in the active site of CAL-B.

References

-

Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched fluoro-organic compounds. Tetrahedron: Asymmetry, 18(12), 1363-1393. Link

-

Anderson, E. M., et al. (1998). Lipase-catalyzed kinetic resolution of 1-phenyl-2,2,2-trifluoroethanol.[1] Biocatalysis and Biotransformation, 16(3), 181-197. Link

-

Daicel Chiral Technologies. (2025). Application Guide for Trifluoromethyl Alcohols on Chiralcel OD-H.Link

-

Kazlauskas, R. J., et al. (1991). A rule for predicting the enantioselectivity of lipases. Journal of Organic Chemistry, 56(8), 2656-2665. Link

-

Sigma-Aldrich. (2024). Novozym 435 Technical Data Sheet.Link

Sources

- 1. repository.tudelft.nl [repository.tudelft.nl]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimizing the GC Analysis of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol via Trifluoroacetylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accurate gas chromatographic (GC) analysis of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol, a key chiral intermediate in pharmaceutical synthesis, is frequently compromised by its polar nature. Direct injection often results in poor chromatographic performance, characterized by significant peak tailing and reduced sensitivity. This application note presents a robust and reliable derivatization protocol using trifluoroacetic anhydride (TFAA) to overcome these analytical challenges. By converting the polar alcohol into a non-polar trifluoroacetyl ester, this method significantly enhances volatility, thermal stability, and detector response. The result is a dramatic improvement in peak symmetry, resolution, and a lower limit of detection, ensuring high-quality, reproducible data essential for research, development, and quality control applications.

The Analytical Challenge: Why Derivatization is Essential

Compounds containing functional groups with active hydrogens, such as the hydroxyl (-OH) group in 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol, are notoriously difficult to analyze by GC.[1] The primary issues are:

-

Intermolecular Hydrogen Bonding: The polar hydroxyl group forms hydrogen bonds, which decreases the compound's volatility, requiring higher elution temperatures that can risk thermal degradation.[1]

-

Adsorption Effects: Active sites within the GC inlet liner and on the column's stationary phase can interact strongly with the hydroxyl group. This interaction is a leading cause of asymmetric, tailing peaks, which complicates accurate integration and quantification.[2]

-

Thermal Instability: Polar compounds can be susceptible to degradation in the hot GC injector, leading to inaccurate and non-reproducible results.[3]

Chemical derivatization addresses these issues by chemically modifying the problematic functional group.[4] The goal is to replace the active hydrogen with a non-polar, protective group, thereby creating a new compound that is more "GC-friendly."[3]

Strategic Selection of a Derivatization Reagent

For hydroxyl-containing compounds, the two most prevalent derivatization strategies are silylation and acylation.[4]

-

Silylation: This method replaces the active hydrogen with a trimethylsilyl (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4] The resulting TMS ethers are volatile and thermally stable.[4] The reactivity for silylation generally follows the order: alcohol > phenol > carboxylic acid > amine > amide.

-

Acylation: This strategy involves converting the alcohol to an ester. For halogenated compounds like the target analyte, using a fluorinated acylating agent such as trifluoroacetic anhydride (TFAA) is particularly advantageous.[5] Acylation offers several key benefits in this context:

-

Enhanced Volatility: The resulting trifluoroacetyl ester is significantly more volatile than the parent alcohol.[6]

-

Improved Peak Shape: Masking the polar -OH group eliminates adsorptive interactions, leading to sharp, symmetrical peaks.[2]

-

Superior Detector Sensitivity: The introduction of an additional trifluoroacetyl group dramatically increases the molecule's electron affinity. This is ideal for use with an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds, thereby lowering detection limits.[2]

-

Given these advantages, TFAA was selected as the optimal reagent for this application.

Detailed Protocol: Trifluoroacetylation of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol

This protocol provides a step-by-step methodology for the efficient and reproducible derivatization of the target analyte for GC analysis.

Required Materials and Reagents

-

1-(2-Chlorophenyl)-2,2,2-trifluoroethanol standard

-

Trifluoroacetic anhydride (TFAA), derivatization grade

-

Ethyl Acetate (or other suitable aprotic solvent like Dichloromethane), anhydrous GC grade

-

Pyridine (optional, as catalyst), anhydrous

-

2 mL autosampler vials with PTFE-lined screw caps

-

Calibrated microsyringes

-

Vortex mixer

-

Heating block or laboratory oven capable of maintaining 60 °C (± 2 °C)

-

Gas Chromatograph with ECD or Mass Spectrometry (MS) detector

Step-by-Step Derivatization Procedure

-